

Unveiling CRT0105950: A Potent Chemical Probe for LIM Kinase

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CRT0105950	
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A Technical Guide for Researchers and Drug Development Professionals

Introduction

CRT0105950 is a highly potent, small molecule inhibitor of LIM kinase 1 (LIMK1) and LIMK2, establishing it as a valuable chemical probe for elucidating the multifaceted roles of these kinases in cellular processes.[1][2] LIM kinases are critical regulators of actin and microtubule dynamics, primarily through their phosphorylation and subsequent inactivation of the actin-depolymerizing factor cofilin.[1] Dysregulation of the LIMK signaling axis is implicated in various pathologies, notably in cancer progression where it influences cell invasion and proliferation.[1] [3] This technical guide provides a comprehensive overview of **CRT0105950**, including its biochemical activity, cellular effects, and detailed protocols for its application in research settings.

Quantitative Data Summary

The inhibitory potency of **CRT0105950** has been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data for this chemical probe.

Table 1: In Vitro Inhibitory Activity of CRT0105950



Target	IC50 (nM)		
LIMK1	0.3		
LIMK2	1.0		
Data sourced from Mardilovich et al., 2015.[4][5]			

Table 2: Cellular Activity of CRT0105950 in Cancer Cell Lines

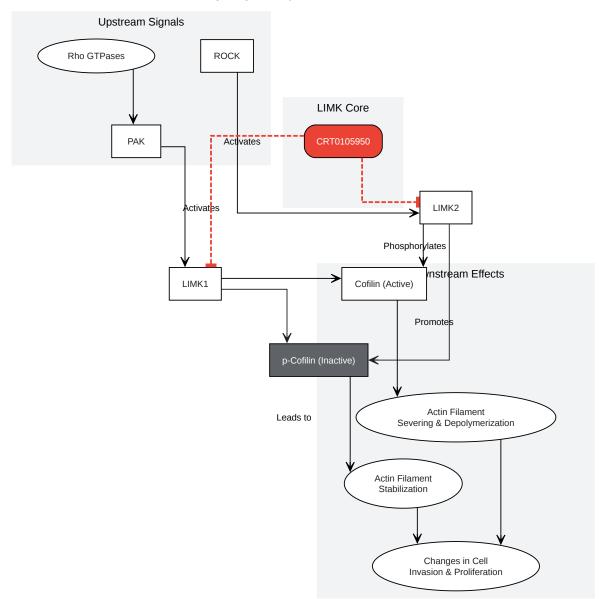
Cancer Type	Mean EC50 (μM)	Significance
Rhabdomyosarcoma	~1	Sensitive
Neuroblastoma	~2	Sensitive
Kidney Cancer	~2.5	Sensitive
All Cancers (Mean)	~19.2	-

EC50 values were determined from a screen of 656 cancer cell lines.[4][6] "Sensitive" indicates a statistically significant sensitivity of that cancer type to CRT0105950 compared to the overall mean.

Signaling Pathway

CRT0105950 exerts its effects by directly inhibiting LIMK1 and LIMK2, which are central nodes in a signaling pathway that controls cytoskeletal dynamics. The diagram below illustrates the canonical LIMK signaling pathway and the point of intervention for **CRT0105950**.





LIMK Signaling Pathway and CRT0105950 Inhibition

Caption: LIMK signaling pathway and the inhibitory action of CRT0105950.

Experimental Protocols

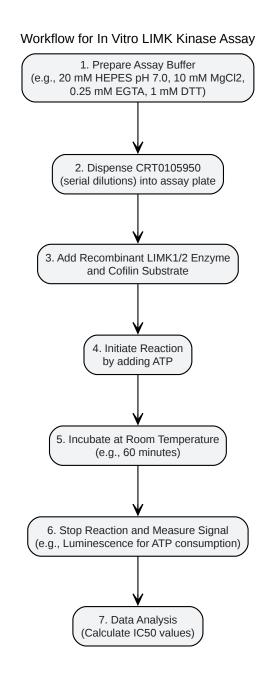


The following are detailed methodologies for key experiments to characterize the effects of **CRT0105950**.

In Vitro LIMK Kinase Assay

This protocol is designed to determine the direct inhibitory effect of **CRT0105950** on LIMK1 and LIMK2 activity.





Caption: Workflow for a typical in vitro LIMK kinase assay.

Methodology:



Reagent Preparation:

- Assay Buffer: 20 mM HEPES pH 7.0, 10 mM MgCl₂, 0.25 mM EGTA, 0.01% v/v Triton X-100, and 1 mM DTT.
- Enzyme/Substrate Mix: Prepare a solution containing recombinant LIMK1 or LIMK2 and cofilin substrate in the assay buffer.
- ATP Solution: Prepare a solution of ATP in the assay buffer. The final concentration should be at or near the Km for ATP.
- CRT0105950: Prepare a serial dilution series in DMSO, then dilute further in the assay buffer.

· Assay Procedure:

- \circ Add 5 μ L of the diluted **CRT0105950** or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 10 μL of the enzyme/substrate mix to each well.
- Incubate for 10 minutes at room temperature to allow for compound binding.
- \circ Initiate the kinase reaction by adding 10 µL of the ATP solution.
- Incubate the plate for 60 minutes at room temperature.

Detection:

- Stop the reaction and measure the remaining ATP using a commercial luminescencebased kit (e.g., Kinase-Glo®).
- Read the luminescence on a plate reader.

Data Analysis:

 Normalize the data to the vehicle (0% inhibition) and no enzyme (100% inhibition) controls.

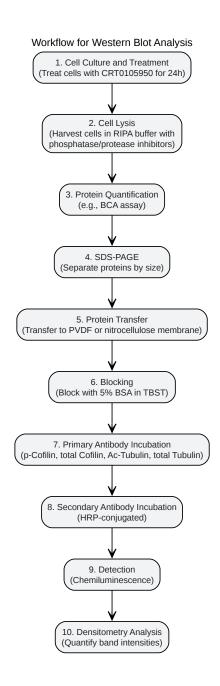


 Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Western Blotting for Phospho-Cofilin and Acetylated α -Tubulin

This protocol allows for the assessment of **CRT0105950**'s activity in a cellular context by measuring the phosphorylation of its direct substrate, cofilin, and a downstream marker of microtubule effects, acetylated α -tubulin.[4]





Caption: Workflow for Western Blot analysis of LIMK pathway modulation.

Methodology:



- · Cell Treatment and Lysis:
 - Seed cells (e.g., A549 or MDA-MB-231) in 6-well plates and allow them to adhere overnight.
 - \circ Treat cells with varying concentrations of **CRT0105950** (e.g., 0.1, 0.3, 1, 3, 10 μ M) or DMSO for 24 hours.
 - Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification and Electrophoresis:
 - Determine protein concentration using a BCA assay.
 - Denature 20-30 μg of protein per sample by boiling in Laemmli sample buffer.
 - Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
- · Immunoblotting:
 - Transfer proteins to a PVDF membrane.
 - Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA)
 in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
 - Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST (e.g., anti-phospho-cofilin (Ser3), anti-total cofilin, anti-acetylated-α-tubulin, and anti-α-tubulin as a loading control).
 - Wash the membrane three times with TBST.
 - Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Wash three times with TBST.
- Detection and Analysis:

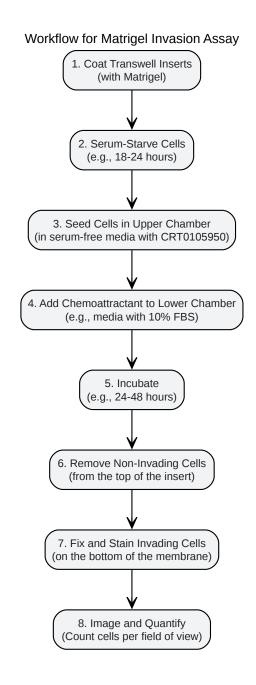


- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify band intensities using densitometry software. Normalize the levels of phosphorylated cofilin to total cofilin and acetylated tubulin to total tubulin.

Matrigel Invasion Assay

This assay assesses the impact of **CRT0105950** on the invasive potential of cancer cells, a key functional consequence of LIMK inhibition.





Caption: Workflow for a Matrigel cell invasion assay.

Methodology:



- Preparation of Invasion Chambers:
 - Thaw Matrigel on ice.
 - Dilute Matrigel to 1 mg/mL in cold, serum-free cell culture medium.
 - \circ Coat the top of 8.0 μ m pore size Transwell inserts with 100 μ L of the diluted Matrigel solution.
 - Incubate at 37°C for at least 4 hours to allow the gel to solidify.
- Cell Seeding and Treatment:
 - Culture cancer cells (e.g., MDA-MB-231) and serum-starve them for 18-24 hours.
 - Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.
 - Resuspend the serum-starved cells in serum-free medium containing either DMSO or the desired concentration of CRT0105950.
 - \circ Seed 5 x 10⁴ cells into the upper chamber of each insert.
 - Add medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber.
- Incubation and Staining:
 - Incubate the plates at 37°C in a humidified incubator for 24-48 hours.
 - After incubation, carefully remove the non-invading cells from the top of the insert with a cotton swab.
 - Fix the invading cells on the underside of the membrane with methanol for 10 minutes.
 - Stain the cells with 0.5% crystal violet for 20 minutes.
- Quantification:
 - Gently wash the inserts with water and allow them to air dry.



- Take images of several random fields of view for each membrane using a light microscope.
- Count the number of stained, invaded cells per field. Calculate the average and compare the number of invaded cells in the CRT0105950-treated groups to the vehicle control.

Conclusion

CRT0105950 is a potent and valuable tool for investigating LIMK biology. Its high affinity for both LIMK1 and LIMK2 allows for the effective interrogation of the LIMK signaling pathway in both in vitro and cellular systems. The protocols outlined in this guide provide a robust framework for utilizing **CRT0105950** to explore the roles of LIM kinases in cytoskeletal regulation, cell motility, and proliferation, particularly in the context of cancer research and the development of novel therapeutics.

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- To cite this document: BenchChem. [Unveiling CRT0105950: A Potent Chemical Probe for LIM Kinase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606816#crt0105950-as-a-chemical-probe-for-limk]



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